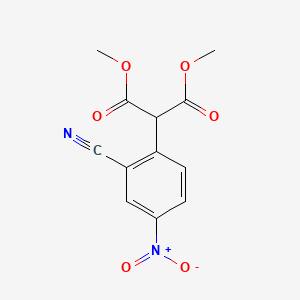

Dimethyl 2-(2-cyano-4-nitrophenyl)malonate

Description

Properties

IUPAC Name |

dimethyl 2-(2-cyano-4-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)9-4-3-8(14(17)18)5-7(9)6-13/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZWDSQNHJMMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) via Pre-Functionalized Arenes

The most well-documented synthesis involves a two-step nucleophilic aromatic substitution (SNAr) reaction using 4-chloro-3-nitrobenzonitrile as the aromatic precursor.

- Deprotonation of Malonate Ester : Malonic acid dimethyl ester (1.0 equiv) is treated with potassium tert-butoxide (1.2 equiv) in dimethyl sulfoxide (DMSO) at 20°C to generate the enolate.

- Nucleophilic Attack : 4-Chloro-3-nitrobenzonitrile (1.0 equiv) is added to the enolate solution, and the mixture is heated to 100°C for 6–8 hours.

- Work-Up : The reaction is quenched with ice water, and the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via recrystallization (ethanol/water).

Key Data :

Alternative Pathway: Cyanoacetate Intermediate

A patent-derived method outlines a multi-step synthesis starting from chloroacetic acid, though adaptations are required to introduce the nitro and cyano groups:

- Neutralization : Chloroacetic acid is neutralized with sodium carbonate to form sodium chloroacetate.

- Cyanation : Sodium chloroacetate reacts with sodium cyanide to yield sodium cyanoacetate.

- Acidification and Esterification : The cyanoacetate is acidified with HCl and esterified with methanol under reflux.

- Nitration : Introduces the nitro group via electrophilic nitration, though regioselectivity challenges necessitate careful optimization.

Limitations :

- Low regioselectivity during nitration (<50% para-substitution).

- Requires additional purification steps (e.g., column chromatography).

Optimization Strategies

Solvent and Base Selection

Temperature Control

Stoichiometry

- A 10% excess of 4-chloro-3-nitrobenzonitrile ensures complete consumption of the malonate enolate, minimizing dimerization by-products.

Analytical Characterization

Spectroscopic Data

- IR (KBr) : ν = 2240 cm⁻¹ (C≡N), 1730 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asymmetric), 1350 cm⁻¹ (NO2 symmetric).

- ¹H NMR (400 MHz, CDCl3) : δ 8.45 (d, 1H, Ar-H), 8.20 (dd, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 3.85 (s, 6H, OCH3), 3.80 (s, 2H, CH2).

- MS (ESI+) : m/z 279.1 [M+H]+.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(2-cyano-4-nitrophenyl)malonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be converted to an amine group through catalytic hydrogenation.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Hydrogen gas, nickel or palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Amine derivatives: from the reduction of the cyano group.

Substituted malonates: from nucleophilic substitution reactions.

Scientific Research Applications

Dimethyl 2-(2-cyano-4-nitrophenyl)malonate is utilized in various scientific research fields, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-cyano-4-nitrophenyl)malonate involves its interaction with molecular targets through its functional groups. The cyano and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may affect enzyme activity, protein function, and cellular pathways, making the compound useful in biochemical research and drug development.

Comparison with Similar Compounds

- Dimethyl 2-(4-cyano-2-nitrophenyl)malonate

- Dimethyl 2-(2-cyano-3-nitrophenyl)malonate

- Dimethyl 2-(2-cyano-5-nitrophenyl)malonate

Comparison: Dimethyl 2-(2-cyano-4-nitrophenyl)malonate is unique due to the specific positioning of the cyano and nitro groups on the phenyl ring, which influences its reactivity and chemical behavior. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications and research purposes.

Biological Activity

Dimethyl 2-(2-cyano-4-nitrophenyl)malonate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant research findings, highlighting its potential as a tool in drug development and biochemical research.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group, a nitro group, and two ester functionalities. Its structure can be represented as follows:

This compound is notable for its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.

The biological activity of this compound primarily arises from its interaction with molecular targets through its functional groups. The following mechanisms are proposed:

- Enzyme Inhibition : The compound acts as an inhibitor in various enzymatic pathways, potentially affecting metabolic processes.

- Reactive Intermediate Formation : The cyano and nitro groups can form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids, influencing cellular functions and signaling pathways .

Biological Applications

This compound has been utilized in several scientific domains:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : The compound is employed in studies examining enzyme inhibition and as a probe for biochemical pathways .

- Pharmacology : Research indicates potential applications in drug development, particularly in creating novel therapeutic agents targeting specific diseases.

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, it exhibited significant antiproliferative activity against human breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 18.36 | Tamoxifen (23.31 µM) |

| HCT-15 | 6.62 | Sunitinib (10.32 µM) |

| UO-31 | 7.69 | Sunitinib (10.32 µM) |

Mechanistic Insights

The mechanism underlying the cytotoxicity involves the compound's ability to inhibit key pathways associated with tumor growth. For example, studies have indicated that it may target vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression .

Case Studies

- Cancer Cell Line Studies : In a comparative analysis of various compounds targeting VEGFR-2, this compound showed promising results, indicating its potential as an antiangiogenic agent.

- Enzyme Inhibition : Research has highlighted its role as an enzyme inhibitor, suggesting applications in metabolic disorder treatments where enzyme regulation is critical.

Q & A

Q. What are the optimal conditions for synthesizing dimethyl 2-(2-cyano-4-nitrophenyl)malonate, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves alkylation of dimethyl malonate with a halogenated aromatic precursor under basic conditions (e.g., sodium ethoxide). Nitration and cyano-group introduction require precise stoichiometric control of nitric acid and sulfuric acid mixtures. Yield optimization can be achieved via stepwise temperature modulation:

- Alkylation : 60–80°C for 6–8 hours.

- Nitration : 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity >95% .

Data Table:

| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Alkylation | NaOEt, DMF | 70 | 7 | 65 | 85 |

| Nitration | HNO₃/H₂SO₄ | 2 | 3 | 72 | 92 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use spectroscopic techniques :

- NMR : and NMR to confirm ester, nitrophenyl, and cyano group positions.

- IR : Peaks at 1730 cm⁻¹ (ester C=O), 1530 cm⁻¹ (NO₂ asymmetric stretch), and 2230 cm⁻¹ (C≡N).

- X-ray crystallography (if crystals form) resolves bond angles and dihedral distortions (e.g., nitrophenyl vs. malonate plane angles ~50–67°) .

Computational methods (DFT) model electronic effects, such as nitro-group electron withdrawal on malonate reactivity .

Q. What solvent systems are suitable for solubility and stability studies?

Q. How do steric and electronic effects of the cyano and nitro groups influence reaction pathways in cross-coupling or cycloaddition reactions?

- Methodological Answer : The cyano group acts as a meta-directing, electron-withdrawing group, while the nitro group enhances electrophilicity at the aromatic ring. This dual effect can be exploited in:

- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with aryl boronic acids at 80°C (DME solvent).

- 1,3-Dipolar cycloaddition : React with azides to form triazoles; nitro group stabilizes transition states via resonance .

Contradiction Note: Some studies report competing nitrophenyl reduction under catalytic conditions, requiring hydrogenation inhibitors like quinoline .

Q. What computational models best predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level models:

Q. How can researchers resolve contradictory data on biological activity (e.g., cytotoxicity vs. inertness)?

- Methodological Answer : Discrepancies arise from assay conditions. Standardize protocols:

- Cytotoxicity assays : Use MTT/WST-1 on >3 cell lines (e.g., HeLa, MCF-7) with 48h exposure.

- Control for nitro-reductase activity : Some cells reduce nitro groups, altering toxicity. Include knockout cell models .

Data Table:

| Cell Line | IC₅₀ (μM) | Nitro-Reductase Activity |

|---|---|---|

| HeLa | 12.3 ± 1.2 | High |

| HEK293 | >100 | Low |

Methodological Recommendations for Data Contradictions

- Synthetic Yield Discrepancies : Compare reaction scales; micro-scale (<1g) often reports higher yields than industrial-scale due to heat transfer limitations .

- Spectroscopic Artifacts : Use orthogonal techniques (e.g., HPLC-MS alongside NMR) to confirm purity.

- Biological Variability : Replicate assays across independent labs with shared compound batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.